molecular formula C13H13NO2S B1585697 Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 53715-64-3

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B1585697
CAS RN: 53715-64-3
M. Wt: 247.31 g/mol
InChI Key: FYPLITQTMHJFKK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 32043-95-1 . It has a molecular weight of 247.32 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate consists of a five-membered thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a powder at room temperature . It has a melting point of 39-43°C .

Scientific Research Applications

  • Neuroprotective and Anti-neuroinflammatory Applications

    • A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . These compounds have promising neuroprotective and anti-inflammatory properties .
    • Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
    • These compounds also showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
  • Antifungal Applications

    • The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .
  • Antituberculosis Applications

    • 1,3,4-thiadiazole derivatives had many biological activities such as antibacterial, antifungal, antituberculosis .
  • Anti-hepatitis B Viral Applications

    • 1,3,4-thiadiazole derivatives had many biological activities such as anti-hepatitis B viral .

Safety And Hazards

The safety information for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPLITQTMHJFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372512
Record name ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

CAS RN

53715-64-3
Record name ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Araniciu, M Palage, S Oniga, A Pirnau, P Verite… - Rev. Chim, 2013 - bch.ro
3 University of Rouen, Faculty of Medicine-Pharmacy, Department of Analytical Chemistry, 22 Gambeta Boulevard, F-76183, Rouen Cedex, France 19 new 5, 2 and 4, 2-bisthiazoles …
Number of citations: 7 bch.ro
I Yavari, SZ Sayyed-Alangi, R Hajinasiri… - Monatshefte für Chemie …, 2009 - Springer
A simple one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of 1-…
Number of citations: 24 link.springer.com

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